3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane is a halogenated cyclobutane derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a cyclobutane ring, which also bears a phenyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane typically involves multi-step organic reactions. One common approach is the halogenation of a suitable cyclobutane precursor. The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The phenyl group can participate in oxidation reactions, while the halogenated cyclobutane ring may undergo reduction under specific conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxide ions in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, and ethers.
Oxidation Products: Phenyl ketones or carboxylic acids.
Reduction Products: Dehalogenated cyclobutane derivatives.
Scientific Research Applications
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
- 3-Bromo-1,1,1-trifluoro-2-propanone
- 2-Bromo-2-chloro-1,1,1-trifluoroethane
- 1-Bromo-2-chloro-3-fluorobenzene
Comparison: 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane is unique due to its cyclobutane ring structure combined with multiple halogen substituents and a phenyl group. This combination imparts distinct steric and electronic properties, making it different from other halogenated compounds that may lack the cyclobutane ring or have different halogenation patterns.
Properties
IUPAC Name |
(1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClF3/c11-8(7-4-2-1-3-5-7)6-9(13,14)10(8,12)15/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSZYFKBKQPQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)(C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.